2-iodo-N-methoxy-N-methylbenzamide
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Overview
Description
2-iodo-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and an iodine atom attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-iodo-N-methoxy-N-methylbenzamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-iodobenzoic acid with N-methyl-N-methoxyamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone® (potassium peroxymonosulfate) are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: It is utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The methoxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
N-Methyl-N-methoxybenzamide: Lacks the iodine atom, resulting in different reactivity and applications.
N-Methyl-2-iodobenzamide: Lacks the methoxy group, affecting its chemical properties and biological activities.
N-Methoxy-2-iodobenzamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: 2-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and iodine groups, which confer distinct chemical reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and a promising candidate in biological research.
Properties
IUPAC Name |
2-iodo-N-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEZXBOGQXBOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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